4-Octylphenyl isocyanate

CAS No.: 69342-46-7

Cat. No.: VC3786248

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69342-46-7 |

|---|---|

| Molecular Formula | C15H21NO |

| Molecular Weight | 231.33 g/mol |

| IUPAC Name | 1-isocyanato-4-octylbenzene |

| Standard InChI | InChI=1S/C15H21NO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13-17/h9-12H,2-8H2,1H3 |

| Standard InChI Key | ZOSTXKYJDXPWKN-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC1=CC=C(C=C1)N=C=O |

| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)N=C=O |

Introduction

Chemical Properties and Structure

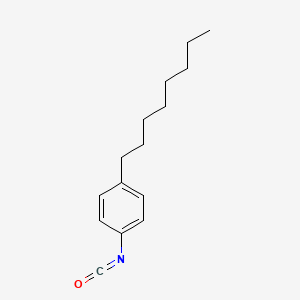

4-Octylphenyl isocyanate possesses a molecular structure consisting of an isocyanate group (-N=C=O) attached to a phenyl ring at the para position, with an octyl chain (C8H17) also attached to the phenyl ring. The molecular formula is C15H21NO, and the compound exhibits chemical behavior typical of aromatic isocyanates but modified by the presence of the lipophilic octyl chain.

The key physical and chemical properties of 4-Octylphenyl isocyanate are summarized in the following table:

Table 1: Physical and Chemical Properties of 4-Octylphenyl Isocyanate

The chemical structure features the highly reactive isocyanate group, which is responsible for most of its chemical behavior. The isocyanate group readily undergoes addition reactions with compounds containing active hydrogen atoms. The octyl chain contributes significantly to the compound's hydrophobicity and influences its solubility profile, likely enhancing solubility in non-polar solvents compared to unsubstituted phenyl isocyanate.

As with most isocyanates, 4-Octylphenyl isocyanate is expected to be sensitive to moisture, potentially reacting with water to form unstable carbamic acids that subsequently decompose to amines with the evolution of carbon dioxide. This moisture sensitivity necessitates careful handling and storage conditions.

Applications and Uses

Role in 2,5-Dideoxystreptamine Derivative Synthesis

The primary documented application of 4-Octylphenyl isocyanate is as a reagent in the synthesis of 2,5-Dideoxystreptamine derivatives . 2,5-Dideoxystreptamine is a component found in several aminoglycoside antibiotics, and its derivatives have demonstrated various bioactivities. The isocyanate functionality of 4-Octylphenyl isocyanate likely reacts with hydroxyl or amine groups present in dideoxystreptamine precursors to form carbamate or urea linkages, respectively.

In typical reaction pathways, the isocyanate group (-N=C=O) reacts with hydroxyl groups on the 2,5-Dideoxystreptamine molecule to form carbamate linkages. These reactions generally proceed under mild conditions and can be catalyzed by bases or metal catalysts. The resulting derivatives often exhibit altered pharmacological properties, including changes in antimicrobial activity, pharmacokinetics, or target specificity.

| Isocyanate | SD50 (μmol/kg) | Relative Sensitization Potency |

|---|---|---|

| Phenyl isocyanate | 0.04 | Highest |

| Hexamethylene diisocyanate | 0.5 | High |

| MDI (Methylenediphenyl diisocyanate) | 2.1 | Moderate |

| TDI (Toluene diisocyanate) | 30.4 | Lower |

Given its structural similarity to phenyl isocyanate (with the addition of an octyl chain), 4-Octylphenyl isocyanate might also exhibit sensitizing properties. Research on phenyl isocyanate has demonstrated that it induces strong humoral immune responses, with antibody titers more than ten-fold greater than those induced by toluene diisocyanate (TDI) . The mean hapten-specific IgG antibody titer to phenyl isocyanate was 1.4 × 10^4, compared with 1.3 × 10^3 for TDI .

Based on these considerations, appropriate safety precautions when handling 4-Octylphenyl isocyanate should include:

-

Using appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and respiratory protection

-

Handling in a well-ventilated area or under a fume hood

-

Storing in tightly sealed containers under an inert atmosphere to prevent reaction with atmospheric moisture

-

Implementing appropriate spill response protocols

-

Following established disposal procedures for isocyanate-containing materials

Comparison with Other Isocyanates

To contextualize 4-Octylphenyl isocyanate within the broader family of isocyanates, comparing its properties with those of other common isocyanates provides valuable insight.

Table 3: Comparative Analysis of Various Isocyanates

Polymeric MDI components typically have an average NCO functionality of 2.2 to 3.0 and an NCO content of approximately 30-32% by weight . In contrast, 4-Octylphenyl isocyanate is a mono-isocyanate with a single NCO group, resulting in different reactivity patterns and applications.

The presence of the octyl chain in 4-Octylphenyl isocyanate significantly influences its physical properties, likely making it less volatile and more lipophilic compared to simple aromatic isocyanates like phenyl isocyanate. This could impact its handling characteristics and its behavior in various reaction systems.

Research Trends and Future Directions

-

Extended Pharmaceutical Applications: Further exploration of the 2,5-Dideoxystreptamine derivatives could lead to new bioactive compounds with enhanced therapeutic properties. The lipophilic octyl chain might confer advantageous pharmacokinetic properties to these derivatives.

-

Novel Polymer Development: Following approaches similar to those used with other isocyanates , investigation of 4-Octylphenyl isocyanate in coordination polymerization could yield novel polymeric materials with unique properties. The titanium-based catalyst systems described for n-hexyl isocyanate polymerization could potentially be adapted for this purpose.

-

Structure-Activity Relationship Studies: Comparative studies with other para-substituted phenyl isocyanates could elucidate the impact of the octyl chain on reactivity, selectivity, and biological activity. This could guide the development of optimized reagents for specific applications.

-

Green Chemistry Approaches: Development of safer synthesis methods that avoid the use of highly toxic reagents like phosgene would align with current trends in sustainable chemistry. Alternative routes such as catalytic carbonylation of amines might provide environmentally friendlier pathways to 4-Octylphenyl isocyanate.

-

Surface Modification Applications: The unique combination of an aromatic isocyanate with a lipophilic octyl chain suggests potential applications in surface chemistry, potentially creating materials with tailored wettability, adhesion, or biocompatibility properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume